molecular formula C17H15BrN2S B2857148 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide CAS No. 1216510-42-7

7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide

Cat. No.: B2857148
CAS No.: 1216510-42-7
M. Wt: 359.29
InChI Key: PIOVKXYXVDARSB-UHFFFAOYSA-N
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Description

7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is a complex organic compound belonging to the class of benzimidazo-thiazoles. This compound is characterized by its unique molecular structure, which includes a benzimidazole ring fused with a thiazole ring, and a methyl group attached to the benzene ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is Mycobacterium tuberculosis (Mtb) . This compound has been found to be particularly effective against this bacterium, which is the causative agent of tuberculosis .

Mode of Action

The compound interacts with its target by binding to the Pantothenate synthetase of Mtb . This interaction results in the inhibition of the bacterium’s growth and proliferation . The specific binding pattern and stability of the protein-ligand complex have been studied using molecular docking and dynamics .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of Mtb. By inhibiting Pantothenate synthetase, the compound disrupts the synthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for the bacterium’s survival and growth .

Pharmacokinetics

The compound was designed and synthesized with in silico admet prediction, suggesting that these properties were considered during its development .

Result of Action

The result of the compound’s action is the inhibition of Mtb growth. The most active derivative of this compound, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Importantly, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound was synthesized under mild transition-metal-free conditions , suggesting that it might be stable under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide typically involves multiple steps, starting with the formation of the benzimidazole core One common method includes the reaction of o-phenylenediamine with thiosemicarbazide under acidic conditions to form the benzimidazole-thiazole scaffold

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products

Comparison with Similar Compounds

  • 2-Methylbenzimidazole

  • 4-Methylbenzothiazole

  • 2-Methylthiazole

Uniqueness: 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide stands out due to its unique combination of the benzimidazole and thiazole rings, as well as the presence of the methyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S.BrH/c1-11-3-6-13(7-4-11)14-10-19-15-8-5-12(2)9-16(15)20-17(19)18-14;/h3-10H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOVKXYXVDARSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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